

A Comparative Efficacy Guide to N-Allylnornuciferine and its Enantiomers

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Compound of Interest		
Compound Name:	N-Allylnornuciferine	
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Disclaimer: **N-AllyInornuciferine** is a specialized derivative of the aporphine alkaloid nuciferine. As of late 2025, specific experimental data comparing the enantiomers of **N-AllyInornuciferine** is not extensively available in peer-reviewed literature. This guide provides a comparative framework based on the well-documented pharmacology of the parent compound, nuciferine, and established structure-activity relationships for related N-substituted aporphine alkaloids. The quantitative data presented herein is illustrative and predictive, intended to guide future research.

Nuciferine, the parent compound, exhibits a complex polypharmacological profile, interacting with multiple G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors[1]. The stereochemistry of aporphine alkaloids is a critical determinant of their receptor affinity and functional activity. Studies on the enantiomers of nuciferine and the related alkaloid roemerine have demonstrated stereoselectivity at 5-HT $_2$ and α_1 adrenergic receptors[2]. Furthermore, modifications to the nitrogen atom of the noraporphine scaffold, such as the addition of alkyl groups, can significantly influence receptor selectivity, particularly between dopamine D $_1$ and D $_2$ receptors[3]. The N-propyl substituted analog of a related noraporphine, for instance, shows high affinity and selectivity for the D $_2$ receptor[3]. Based on these principles, this guide outlines the anticipated comparative efficacy of (+)-N-AllyInornuciferine and (-)-N-AllyInornuciferine.





Data Presentation: Comparative Receptor Binding and Functional Activity

The following tables summarize the predicted receptor binding affinities (Ki) and functional activities (EC_{50}/IC_{50}) for the enantiomers of **N-AllyInornuciferine** at key central nervous system (CNS) targets. These predictions are based on the known profile of nuciferine and related N-substituted noraporphines[1][3]. It is hypothesized that the (-)-enantiomer will show higher affinity and potency at dopamine D₂-like receptors, a common trend for aporphine alkaloids.

Table 1: Predicted Comparative Binding Affinities (Ki, nM)



Target Receptor	(+)-N- Allylnornuciferine (Predicted Ki, nM)	(-)-N- Allylnornuciferine (Predicted Ki, nM)	Rationale / Comments
Dopamine D₂	150	25	The N-allyl group is expected to enhance D ₂ affinity over the parent compound, with the (-)-enantiomer likely being more potent[3].
Dopamine D1	>1000	>1000	Aporphines like nuciferine generally show lower affinity for D ₁ receptors[3].
Serotonin 5-HT2a	80	120	Enantiomers of nuciferine show differential affinity for 5-HT2 receptors; antagonism is the expected functional outcome[2].
Serotonin 5-HT₂c	110	200	Similar to 5-HT _{2a} , stereoselectivity is anticipated, with antagonism being the likely mode of action[1][2].
Serotonin 5-HT7	250	400	Nuciferine itself acts as an inverse agonist at this receptor[1].

Table 2: Predicted Comparative Functional Activity

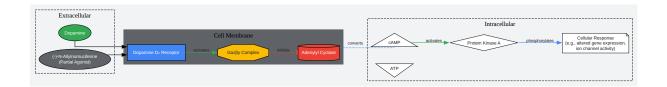


Target Receptor	Assay Type	(+)-N- Allylnornuciferine (Predicted Activity)	(-)-N- Allylnornuciferine (Predicted Activity)
Dopamine D ₂	GTPyS Binding	Partial Agonist (EC50: ~200 nM, Emax: ~60%)	Partial Agonist (EC50: ~40 nM, Emax: ~65%)
Serotonin 5-HT _{2a}	TGF-α Shedding	Antagonist (IC50: ~100 nM)	Antagonist (IC50: ~150 nM)
Serotonin 5-HT₂c	Calcium Flux	Antagonist (IC50: ~130 nM)	Antagonist (IC50: ~250 nM)

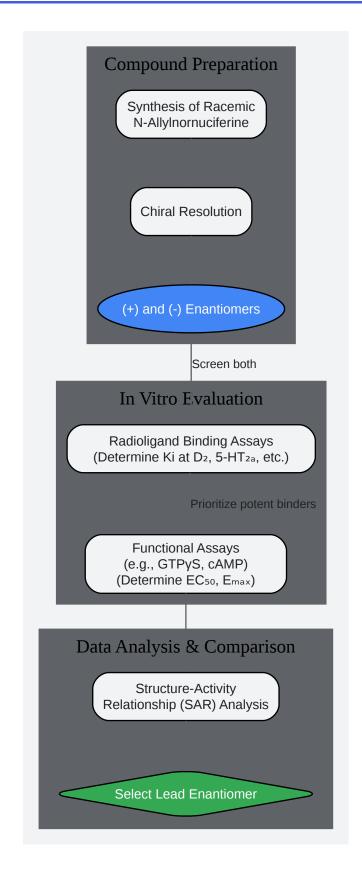
Signaling Pathways and Visualizations

The primary mechanism of action for **N-AllyInornuciferine** enantiomers is expected to be through the modulation of dopamine and serotonin signaling pathways. The diagram below illustrates the canonical G_i -coupled signaling pathway for the Dopamine D_2 receptor, a key target for these compounds. As partial agonists, they would both stimulate and antagonize this pathway depending on the concentration of endogenous dopamine.









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References

- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 2. Synthesis and evaluation of nuciferine and roemerine enantiomers as 5-HT2 and α1 receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity -PubMed [pubmed.ncbi.nlm.nih.gov]
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